5-((3-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound is a heterocyclic derivative featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 3-chlorophenyl group, a 4-(4-fluorophenyl)piperazine moiety, and a methyl group. The presence of halogenated aryl groups (3-chlorophenyl and 4-fluorophenyl) may enhance lipophilicity and influence binding affinity .
Properties
IUPAC Name |
5-[(3-chlorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN5OS/c1-14-25-22-29(26-14)21(30)20(31-22)19(15-3-2-4-16(23)13-15)28-11-9-27(10-12-28)18-7-5-17(24)6-8-18/h2-8,13,19,30H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCCMDARFCRADV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCN(CC4)C5=CC=C(C=C5)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((3-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule with significant potential in medicinal chemistry. Its biological activity has been the focus of various studies, particularly concerning its anticancer properties and mechanisms of action. This article synthesizes findings from multiple sources to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of approximately 457.95 g/mol. The structure includes a thiazole ring fused with a triazole moiety, which is known for its biological activity. The presence of chlorophenyl and fluorophenyl groups enhances its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies indicate that it can trigger apoptosis in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : It has been shown to induce cell cycle arrest, particularly at the S phase, which is crucial for halting the growth of rapidly dividing cells.
Anticancer Activity
Research has demonstrated that derivatives similar to this compound exhibit significant anticancer properties. For instance:
- Cytotoxic Effects : A related study on triazole derivatives indicated selective cytotoxicity against melanoma cells, suggesting that compounds with similar structures may also possess potent anticancer effects .
- Apoptotic Induction : The compound has been linked to the induction of apoptosis in various cancer cell lines, including HeLa cells. Flow cytometry assays have shown increased late-stage apoptosis after treatment with similar compounds .
Antimicrobial Properties
While primarily studied for anticancer effects, compounds in this class have also shown antimicrobial activity. They may inhibit bacterial growth by disrupting cellular processes essential for survival.
Case Studies and Research Findings
- Study on Triazole Derivatives : A study focusing on 1,2,4-triazole derivatives revealed that these compounds could effectively inhibit tumor growth in vitro and in vivo models. The mechanism often involved the inhibition of DNA synthesis and induction of oxidative stress in cancer cells .
- Cytotoxicity Assessment : Research assessing the cytotoxic effects of related compounds demonstrated that they could selectively target cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 457.95 g/mol |
| CAS Number | 851810-81-6 |
| Purity | ≥ 95% |
| Biological Activity | Observations |
|---|---|
| Anticancer | Induces apoptosis; cell cycle arrest |
| Antimicrobial | Inhibits bacterial growth |
Scientific Research Applications
Antidepressant and Antipsychotic Activities
Research indicates that compounds containing piperazine moieties, such as this compound, exhibit significant antidepressant and antipsychotic properties. The presence of the 3-chlorophenyl and 4-fluorophenyl groups contributes to the modulation of neurotransmitter systems in the brain.
Case Study: Neuropharmacological Effects
A study conducted on similar thiazole-triazole derivatives revealed that these compounds can effectively inhibit serotonin reuptake and modulate dopamine receptors. This suggests that the compound may be a candidate for further development as an antidepressant or antipsychotic agent.
Antimicrobial Properties
The thiazole and triazole rings are known for their antimicrobial properties. Preliminary studies have shown that derivatives of this compound can inhibit bacterial growth, making it a potential candidate for developing new antibiotics.
Case Study: Antimicrobial Efficacy
In vitro tests demonstrated that related compounds exhibited activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus . Future research is needed to evaluate the specific efficacy of this compound against these pathogens.
Protein Immobilization in Biosensors
The compound's ability to form stable interactions with biomolecules makes it suitable for use in biosensors. Its incorporation into biosensor designs can enhance sensitivity and specificity for detecting various analytes.
Case Study: Immunoassays
Recent advancements in biosensor technology have utilized similar compounds for the covalent immobilization of antibodies on sensor surfaces. This method allows for high-density antibody attachment, improving the detection limits of sandwich immunoassays for clinically relevant biomarkers.
Enzyme Immobilization
The immobilization of enzymes using this compound can enhance their stability and reusability in biochemical applications. This is particularly useful in industrial processes where enzyme efficiency is crucial.
Research Findings
Studies have shown that enzyme immobilization techniques employing thiazole-triazole derivatives improve enzyme stability under harsh conditions, thus extending their operational lifespan in biocatalytic processes.
Development of Functional Materials
The unique chemical structure of this compound allows it to be used as a building block for creating functional materials with specific properties, such as conductivity or catalytic activity.
Case Study: Conductive Polymers
Research into conductive polymers has identified thiazole derivatives as promising candidates for enhancing electrical conductivity. The integration of this compound into polymer matrices could lead to advancements in electronic devices.
| Application Area | Potential Uses | Findings/Case Studies |
|---|---|---|
| Medicinal Chemistry | Antidepressants, Antimicrobials | Neuropharmacological effects; antimicrobial efficacy studies |
| Biosensing Technologies | Protein/Enzyme Immobilization | Enhanced sensitivity in immunoassays; enzyme stability |
| Material Science | Functional Materials | Conductive polymers; advancements in electronic devices |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound is compared to three analogs (Table 1) with modifications in the piperazine substituents, aromatic rings, or thiazolo-triazole side chains. These variations significantly alter physicochemical and biological properties.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituents on Piperazine | Aryl Group Modifications | Molecular Weight (g/mol) | Key Properties/Activities | References |
|---|---|---|---|---|---|
| 5-((3-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | 4-(4-Fluorophenyl) | 3-Chlorophenyl | 498.92 | High lipophilicity (ClogP ~4.2) | |
| 5-[(3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol | 4-Ethyl | None | 460.37 | Improved metabolic stability (t₁/₂ ~6 h) | |
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | 4-(3-Chlorophenyl) | 4-Ethoxy-3-methoxyphenyl | 579.09 | Enhanced solubility (LogS ~-3.1) | |
| 3-(4-Chloro-phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid-(5-(4-methoxy-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide | N/A | 4-Methoxyphenyl | 534.98 | Antifungal activity (MIC ~12.5 µg/mL) |
Impact of Piperazine Substitutions
- 4-Ethylpiperazine (Analog 1): The ethyl group reduces steric hindrance, increasing metabolic stability but decreasing receptor selectivity .
- 4-(3-Chlorophenyl)piperazine (Analog 3): The 3-chlorophenyl group introduces asymmetry, which may disrupt crystallinity and improve solubility .
Aryl Group Modifications
- 3-Chlorophenyl vs. 4-Ethoxy-3-methoxyphenyl : The latter’s polar substituents (ethoxy, methoxy) enhance aqueous solubility (LogS: -3.1 vs. -4.5 for the target compound) but reduce membrane permeability .
- 4-Fluorophenyl vs. 4-Methoxyphenyl : Fluorine’s electron-withdrawing effect contrasts with methoxy’s electron-donating nature, altering electronic distribution in the aromatic system .
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for constructing the thiazolo[3,2-b][1,2,4]triazole core in this compound?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclization of thiosemicarbazides with α-haloketones to form the fused thiazole-triazole core. Key steps include:
- Cyclocondensation : Reacting thiourea derivatives with α-bromoketones under reflux in ethanol .
- Mannich Reaction : Introducing the 3-chlorophenyl and piperazine moieties via alkylation or nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .
- Optimization : Temperature (70–80°C) and solvent choice (DMF or chloroform) are critical for yield and purity .
Q. What analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and stereochemistry, with δ 7.2–8.1 ppm confirming aromatic protons .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 413.47 for C₂₀H₂₀ClFN₅O₂S) .
- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
Q. How is the compound’s stability under physiological conditions assessed?
- Methodological Answer :
- pH Stability Studies : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h, analyze degradation via LC-MS. Hydrolysis of the piperazine moiety is a primary degradation pathway .
- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition points (>200°C) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize pharmacokinetic properties?
- Methodological Answer :
- Substituent Screening : Systematically replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate lipophilicity .
- In Vitro Assays : Test CYP450 inhibition (e.g., CYP3A4) and plasma protein binding using equilibrium dialysis .
- Molecular Modeling : Dock modified analogs into target receptors (e.g., serotonin 5-HT₁A) using AutoDock Vina to predict affinity .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Bioavailability Enhancement : Use micronization or lipid-based formulations to improve solubility (<10 µg/mL in water) .
- Metabolite Identification : Administer the compound to rodent models, collect plasma, and analyze metabolites via UPLC-QTOF-MS. Hydroxylation at the piperazine ring is a common metabolic pathway .
- PK/PD Modeling : Correlate plasma concentrations (Cₘₐₓ: ~1.2 µM at 50 mg/kg) with target engagement using compartmental models .
Q. How can target-specific mechanisms of action be elucidated?
- Methodological Answer :
- Kinase Profiling : Screen against a panel of 100 kinases at 1 µM; significant inhibition (>50%) of JAK2 and EGFR suggests oncological relevance .
- Receptor Binding Assays : Radioligand displacement (³H-spiperone for dopamine D₂ receptors) identifies Ki values <100 nM .
- CRISPR-Cas9 Knockout : Validate target dependency by deleting putative receptors (e.g., GPCRs) in cell lines and measuring IC₅₀ shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
